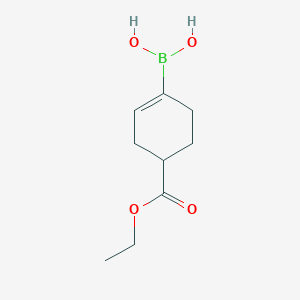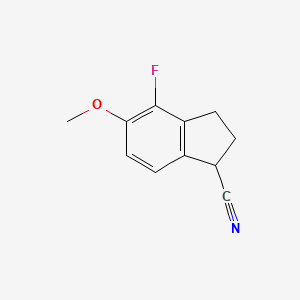![molecular formula C10H7N5 B11903358 7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B11903358.png)
7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the fusion of an imidazo[4,5-b]pyridine core with a pyrazine ring, making it a versatile scaffold in medicinal chemistry and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyrazine with 2-cyanopyridine in the presence of a base, followed by cyclization to form the imidazo[4,5-b]pyridine core . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in acetonitrile.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
- 2-(Pyrazin-2-yl)-4-(1H-pyrazol-1-yl)pyrimidine
- 2,6-Di(pyrazin-2-yl)pyridine
- Quinolinyl-pyrazoles
Uniqueness: 7-(Pyrazin-2-yl)-1H-imidazo[4,5-b]pyridine stands out due to its unique fusion of the imidazo[4,5-b]pyridine core with a pyrazine ring, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological activities or material properties .
Properties
Molecular Formula |
C10H7N5 |
|---|---|
Molecular Weight |
197.20 g/mol |
IUPAC Name |
7-pyrazin-2-yl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C10H7N5/c1-2-13-10-9(14-6-15-10)7(1)8-5-11-3-4-12-8/h1-6H,(H,13,14,15) |
InChI Key |
YONFGPFZHMWQGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1C3=NC=CN=C3)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11903275.png)





![2-Phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11903310.png)





![[3,4'-Bipyridine]-5-carboxamide](/img/structure/B11903359.png)

